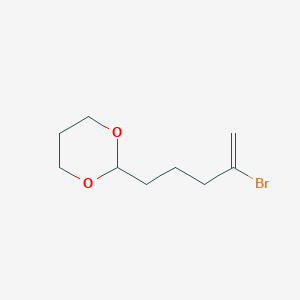

2-(4-Bromo-4-pentenyl)-1,3-dioxane

Description

2-(4-Bromo-4-pentenyl)-1,3-dioxane is a brominated 1,3-dioxane derivative characterized by a 4-pentenyl substituent bearing a bromine atom at the 4-position of the alkene chain. The compound’s reactivity and applications likely stem from the interplay between the electron-withdrawing bromine atom, the unsaturated pentenyl chain, and the 1,3-dioxane ring’s conformational flexibility.

Properties

IUPAC Name |

2-(4-bromopent-4-enyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFHOGHIPUPVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC1OCCCO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-4-pentenyl)-1,3-dioxane typically involves the reaction of 4-bromo-4-penten-1-ol with 1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-4-pentenyl)-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form different products.

Reduction: The compound can be reduced to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a hydrocarbon. Substitution reactions can result in the formation of various substituted dioxanes.

Scientific Research Applications

Synthetic Applications

1. Building Block for Synthesis

2-(4-Bromo-4-pentenyl)-1,3-dioxane serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .

2. Polymer Chemistry

The compound's dioxane moiety can be incorporated into polymer backbones, enhancing properties such as solubility and thermal stability. This makes it useful in the development of specialty polymers for coatings and adhesives .

Biological Applications

1. Antiviral Properties

Research indicates that analogs of this compound may exhibit antiviral activity. Its structural similarity to known antiviral agents suggests potential applications in developing treatments against viral infections such as Hepatitis C .

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. This positions it as a candidate for drug development aimed at modulating enzymatic activity in various biological systems .

Case Study 1: Synthesis of Antiviral Compounds

In a study focusing on the synthesis of protease inhibitors for Hepatitis C, derivatives of this compound were synthesized and evaluated for their inhibitory effects on the NS3 protease. The results indicated that modifications to the bromopentenyl side chain significantly influenced antiviral activity, demonstrating the compound's potential as a scaffold for drug design .

Case Study 2: Polymer Development

A research project aimed at developing new polymeric materials incorporated this compound into poly(ethylene glycol) (PEG) frameworks. The resulting materials exhibited enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-4-pentenyl)-1,3-dioxane involves its interaction with specific molecular targets. The bromine atom and dioxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- 2-(4-Bromophenyl)-1,3-dioxane (): This derivative features a brominated aromatic substituent (4-bromophenyl) at the 2-position of the 1,3-dioxane ring. Its molecular formula (C₁₀H₁₁BrO₂) and average mass (243.100 g/mol) differ from the target compound due to the phenyl group’s planar structure and lack of unsaturation compared to the pentenyl chain in 2-(4-Bromo-4-pentenyl)-1,3-dioxane.

- 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane (): This compound includes a bromobenzyl ether substituent, which adds steric bulk and electronic complexity. Its NMR data (e.g., δ 5.19 ppm for the benzyloxy protons) highlight distinct electronic environments compared to aliphatic brominated derivatives .

Physicochemical Properties

- NMR Shifts : In 4-((4-bromobenzyl)oxy)-2-phenyl-1,3-dioxane, aromatic protons resonate at δ 7.51–7.43 ppm, while the benzyloxy protons appear at δ 5.19 ppm. For this compound, protons adjacent to the bromine or alkene would likely show downfield shifts due to electronegativity and deshielding effects .

- Boiling/Melting Points : Brominated aromatic derivatives (e.g., 2-(4-bromophenyl)-1,3-dioxane) typically exhibit higher melting points than aliphatic analogs due to π-stacking interactions. The pentenyl chain in the target compound may lower its melting point relative to aromatic derivatives .

Conformational Analysis

- A-Values and Ring Dynamics (): 1,3-Oxathiane derivatives exhibit higher A-values (energy differences between axial and equatorial conformers) than 1,3-dioxanes due to sulfur’s larger atomic radius. For this compound, the bulky bromopentenyl group is expected to favor equatorial positioning to minimize steric strain, similar to methyl groups in 1,3-dioxanes (average A-value ~0.7 kcal/mol) .

Biological Activity

2-(4-Bromo-4-pentenyl)-1,3-dioxane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of a dioxane ring with a brominated side chain. Its unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Preliminary studies suggest weak antibacterial effects against Escherichia coli and other bacterial strains.

- Cytotoxicity : The compound has shown modest cytotoxic activity against human tumor cell lines, particularly SW1990 with an IC50 value of 10.13 µM .

- Antimicrobial Properties : It may possess moderate to strong antimicrobial activities against various pathogens, although detailed studies are required for confirmation .

Antibacterial Activity

In a study examining various compounds from endophytic fungi, this compound was assessed for its antibacterial properties. The results indicated that while it showed some activity against E. coli, it was not as effective against more resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococcus faecalis (VRE) .

Cytotoxicity Studies

The cytotoxic effects were evaluated using several human cancer cell lines. The compound demonstrated notable inhibition of cell proliferation in SW1990 pancreatic cancer cells. The IC50 values suggest a potential for further development as an anticancer agent. For context, other compounds from similar studies exhibited IC50 values ranging from 19.92 µM to 47.98 µM against various tumor lines .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antibacterial | Escherichia coli | Weak | Further studies needed |

| Cytotoxicity | SW1990 | 10.13 | Modest activity observed |

| Antimicrobial | Various Bacteria | Moderate to Strong | Specifics on strains not fully defined |

Case Studies

A notable case involved the synthesis of various derivatives of dioxane compounds, including this compound, which were tested for their pharmacological profiles. The findings highlighted the importance of structural modifications in enhancing biological activity. For instance, derivatives with different substituents on the dioxane ring exhibited varying levels of cytotoxicity and antibacterial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.